3-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a dimethylamino group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Nucleophilic Substitution:
Amidation: The formation of the benzamide core is often carried out through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via reductive amination or nucleophilic substitution using dimethylamine.
Oxolane Ring Addition: The oxolane ring is typically added through cyclization reactions involving appropriate diol precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, dimethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE
- 2-CHLORO-N,N-DIMETHYLETHYLAMINE
- 3-CHLORO-N,4-DIMETHYLANILINE
Uniqueness
3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the oxolane ring distinguishes it from other similar compounds, providing additional stability and reactivity.
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-23(2)19-10-8-16(9-11-19)14-24(15-20-7-4-12-26-20)21(25)17-5-3-6-18(22)13-17/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3 |
InChI Key |
QSYBEQXPEQLPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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